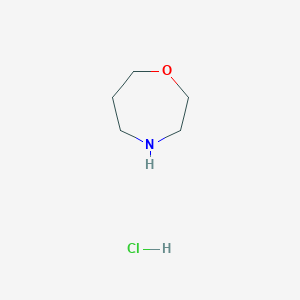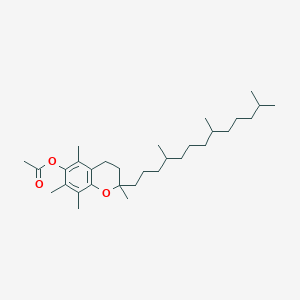
1,4-Oxazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Oxazepane hydrochloride is a chemical compound that belongs to the class of organic compounds known as oxazepanes. These are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. The synthesis and characterization of 1,4-oxazepane derivatives have been a subject of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of enantiopure 1,4-oxazepane derivatives has been achieved through selenocyclization reactions on chiral 3-prenyl and 3-cinnamyl-2-hydroxymethylperhydro-1,3-benzoxazine derivatives. This process results in high yields and diastereoselection, with the outcome influenced by the substitution pattern, the nature of the hydroxyl group, and the experimental conditions . Another synthetic approach involves the reaction of 2-aminophenols with alkynones, leading to benzo[b][1,4]oxazepine derivatives through a mechanism involving an alkynylketimine intermediate and a 7-endo-dig cyclization . Additionally, Lewis acid-mediated endo-dig hydroalkoxylation-reduction on internal alkynols has been used for the stereoselective synthesis of 1,4-oxazepanes .
Molecular Structure Analysis
The molecular structure of 1,4-oxazepane derivatives can be complex and diverse, depending on the substituents and the synthetic route employed. The configuration of some chiral 1,4-oxazepane derivatives has been established by X-ray analysis, which is crucial for understanding their stereochemistry and potential biological activity .
Chemical Reactions Analysis
1,4-Oxazepane derivatives can participate in various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the synthesis of new derivatives of 1,3-oxazepine via cycloaddition reactions has been reported, showcasing the reactivity of oxazepane compounds with different reagents . The reductive amination of Garner aldehyde followed by intramolecular cyclization has also been described as a method for synthesizing substituted chiral 1,4-oxazepanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-oxazepane derivatives are influenced by their molecular structure. While specific data on 1,4-oxazepane hydrochloride is not provided, the properties such as solubility, melting point, and stability can be inferred from the nature of the substituents and the overall molecular framework. These properties are critical for the practical application of these compounds in chemical synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Synthesis from Garner Aldehyde : Das, Srivastava, and Panda (2010) developed an efficient method for synthesizing chiral 1,4-oxazepanes from Garner aldehyde through reductive amination and intramolecular cyclization (Das, Srivastava, & Panda, 2010).
- Selenocyclization Reactions : Nieto, Andrés, and Pérez-Encabo (2015) prepared enantiopure 1,4-oxazepane derivatives via selenocyclofunctionalization of chiral perhydro-1,3-benzoxazine derivatives (Nieto, Andrés, & Pérez-Encabo, 2015).
Chemical Structure and Biological Activity
- Dopamine D4 Receptor Ligands : Audouze, Nielsen, and Peters (2004) synthesized a new series of 1,4-oxazepanes with selectivity for the dopamine D4 receptor, potentially effective as antipsychotics without extrapyramidal side effects (Audouze, Nielsen, & Peters, 2004).
- NMR Spectroscopy Studies : Mohammad, Osman, and Yeap (2011) conducted comprehensive NMR assignment of new 1,3-oxazepane-4,7-dione compounds, contributing to understanding their molecular structures (Mohammad, Osman, & Yeap, 2011).
Medicinal Chemistry and Synthetic Applications
- Synthesis of Chiral 1,4-Oxazepanes : Gharpure and Prasad (2013) developed a method for stereoselective synthesis of substituted 1,4-oxazepanes via intramolecular reductive etherification, useful in medicinal chemistry (Gharpure & Prasad, 2013).
- Antidepressant/Anxiolytic Effects : Singh et al. (2010) synthesized novel 1,4-benzodiazepines from Oxazepam, showing potential antidepressant effects in vivo (Singh et al., 2010).
Polymer Chemistry
- Poly(ester amide)s Synthesis : Wang and Hadjichristidis (2020) reported the synthesis of poly(ester amide)s from N-acylated-1,4-oxazepan-7-ones, suggesting their potential as biodegradable alternatives to poly(2-oxazoline)s (Wang & Hadjichristidis, 2020).
Eigenschaften
IUPAC Name |
1,4-oxazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRCWNIWOVZLKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630494 |
Source


|
| Record name | 1,4-Oxazepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178312-62-4 |
Source


|
| Record name | 1,4-Oxazepane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-oxazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














